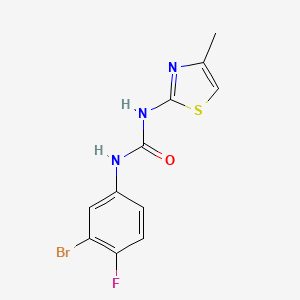![molecular formula C29H16Br2 B6590976 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] CAS No. 1242570-65-5](/img/structure/B6590976.png)
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is a chemical compound that belongs to the family of spiro compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA through π-π stacking interactions and hydrogen bonding. This interaction leads to changes in the fluorescence properties of the compound, which can be used for detection purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This makes it a safe compound to use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is its unique fluorescence properties, which make it an excellent probe for the detection of biological molecules. The compound is also easy to synthesize and has a high yield. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in biological systems.
Future Directions
There are several future directions for the use of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] in scientific research. One potential application is in the development of biosensors for the detection of biological molecules. The compound could also be used in the development of new materials for OLEDs and OFETs. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion
In conclusion, 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is a unique compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesis Methods
The synthesis of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] involves the reaction of 9-bromo-7-fluorenone with 1,8-dibromonaphthalene in the presence of a strong base such as potassium tert-butoxide. This reaction leads to the formation of the spiro compound with a high yield of up to 70%.
Scientific Research Applications
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. The compound has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
properties
IUPAC Name |
5,9-dibromospiro[benzo[c]fluorene-7,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16Br2/c30-17-13-14-22-25(15-17)29(26-16-27(31)20-9-1-2-10-21(20)28(22)26)23-11-5-3-7-18(23)19-8-4-6-12-24(19)29/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIREDPLXNSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)




![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)



![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)

